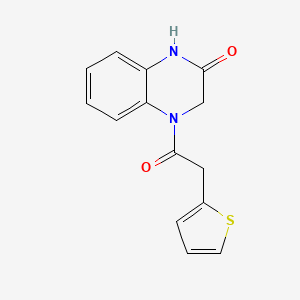![molecular formula C24H28N2O3S B2700530 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-methylbenzyl)sulfonyl]-1H-indole CAS No. 878060-55-0](/img/structure/B2700530.png)
1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-methylbenzyl)sulfonyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-methylbenzyl)sulfonyl]-1H-indole, also known as AZ-23, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-methylbenzyl)sulfonyl]-1H-indole is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in the regulation of cell proliferation and inflammation. This compound has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. This inhibition leads to the activation of the protein kinase A (PKA) pathway, which in turn inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. In addition, this compound has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-methylbenzyl)sulfonyl]-1H-indole for lab experiments is its high potency and specificity for its target enzymes and signaling pathways. This makes it an ideal tool for studying the role of these pathways in disease models. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-methylbenzyl)sulfonyl]-1H-indole, including the development of more potent and selective analogs, the investigation of its potential as a therapeutic agent for other diseases, and the elucidation of its mechanism of action at the molecular level. In addition, the development of new formulations that improve its solubility and bioavailability could enhance its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-methylbenzyl)sulfonyl]-1H-indole involves a multi-step process that includes the condensation of 1H-indole-3-carboxaldehyde with 2-methylbenzenesulfonylhydrazide, followed by the reaction with 2-oxo-N-(2-oxoazepan-1-yl)acetamide. The final product is obtained after purification by column chromatography.
Scientific Research Applications
1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-methylbenzyl)sulfonyl]-1H-indole has been extensively studied for its potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Several studies have reported the anti-proliferative and anti-inflammatory properties of this compound, suggesting its potential as a chemotherapeutic agent.
properties
IUPAC Name |
1-(azepan-1-yl)-2-[3-[(2-methylphenyl)methylsulfonyl]indol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c1-19-10-4-5-11-20(19)18-30(28,29)23-16-26(22-13-7-6-12-21(22)23)17-24(27)25-14-8-2-3-9-15-25/h4-7,10-13,16H,2-3,8-9,14-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWLRHDGKPEDAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

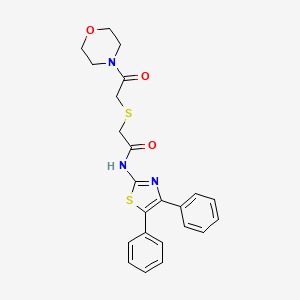
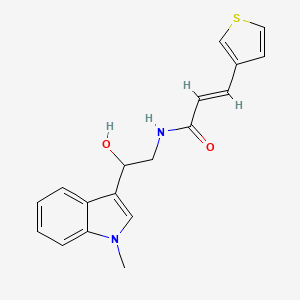
![4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2700453.png)
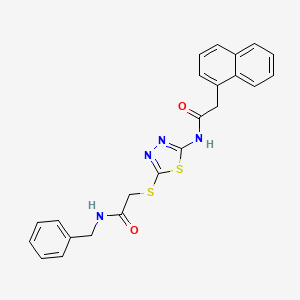
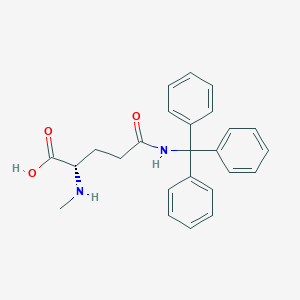

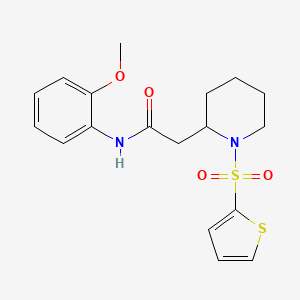

![Tert-butyl 5-acetamido-3-bromo-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2700461.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B2700464.png)
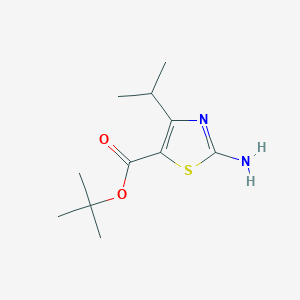
![4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2700469.png)
